molecular formula C16H14BrN3O4 B2641353 (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate CAS No. 1197226-07-5

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate

Cat. No.: B2641353
CAS No.: 1197226-07-5
M. Wt: 392.209
InChI Key: NPERESXCJUSURR-UHFFFAOYSA-N
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Description

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate (CAS 1208076-90-7) is a brominated imidazo[1,2-a]pyridine derivative with a methanamine group complexed as an oxalate salt. It is synthesized via multi-step organic reactions, as indicated by supplier protocols and synthetic intermediates (e.g., tert-butyl-protected precursors) . The compound is an off-white to light yellow powder with a purity ≥98%, primarily used as a pharmaceutical intermediate . Its structure features a 4-bromophenyl substituent at the 2-position of the imidazo[1,2-a]pyridine core, a methanamine group at the 3-position, and an oxalate counterion enhancing solubility and stability .

Properties

IUPAC Name

[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3.C2H2O4/c15-11-6-4-10(5-7-11)14-12(9-16)18-8-2-1-3-13(18)17-14;3-1(4)2(5)6/h1-8H,9,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPERESXCJUSURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)CN)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate typically involves the construction of the imidazo[1,2-a]pyridine scaffold followed by functionalization with the 4-bromophenyl group and methanamine. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as:

    Batch Processing: Conducting the synthesis in large reactors with precise control over reaction conditions.

    Continuous Flow Synthesis: Utilizing flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Corresponding oxides of the methanamine group.

    Reduction Products: Reduced forms of the imidazo[1,2-a]pyridine ring.

    Substitution Products: Derivatives with different substituents on the bromophenyl group.

Scientific Research Applications

Antiparasitic Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antiparasitic properties. For instance, research highlighted the efficacy of similar compounds against Trichomonas vaginalis and Entamoeba histolytica, suggesting a potential application for treating parasitic infections. The compound may share similar mechanisms of action, warranting further investigation into its therapeutic potential against these pathogens .

Anti-inflammatory Properties

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives have also been documented. These compounds can modulate inflammatory pathways, making them candidates for treating various inflammatory diseases. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Cancer Research

Imidazo[1,2-a]pyridine compounds are being explored for their anticancer properties. Preliminary findings suggest that they may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound discussed could be evaluated for its cytotoxic effects against tumor cells, potentially leading to novel cancer therapies .

Fluorescent Probes

The unique structural features of imidazo[1,2-a]pyridine derivatives make them suitable for use as fluorescent probes in biological imaging. Their photophysical properties allow them to function effectively in monitoring cellular processes and dynamics. This application is particularly relevant in studying membrane dynamics and cellular health .

Coordination Chemistry

Imidazo[1,2-a]pyridine derivatives serve as ligands in coordination complexes, enhancing the stability and reactivity of metal ions. This property is exploited in catalysis and materials science, where these compounds can facilitate various chemical transformations or act as building blocks for more complex structures .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Antiparasitic ActivityTreatment of Trichomonas vaginalis
Anti-inflammatoryModulation of cytokine levels
Cancer ResearchInhibition of tumor cell growth
Fluorescent ProbesMonitoring cellular processes
Coordination ChemistryLigands for metal complexes

Case Study 1: Antiparasitic Efficacy

A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated significant activity against Entamoeba histolytica. The results indicated a dose-dependent response with minimal cytotoxicity towards human cells, suggesting a favorable therapeutic index.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), a related compound showed reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

Comparison with Similar Compounds

Structural and Functional Differences

  • Methanamine Modifications: The oxalate salt in the target compound improves aqueous solubility, whereas dimethylamino (CAS 106961-33-5) or Schiff base derivatives (e.g., ) alter pharmacokinetics and target engagement .
  • Heterocyclic Extensions : Compounds like 11o () incorporate benzimidazole or pyrimidine moieties, expanding π-stacking interactions but increasing molecular weight .

Pharmacological Implications

  • Bromine vs. Fluorine : Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets, whereas fluorine improves metabolic stability and bioavailability .
  • Oxalate vs. Freebase : The oxalate salt in the target compound likely enhances oral absorption compared to freebase analogues (e.g., CAS 4044-98-8) .

Biological Activity

The compound (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate is a derivative of imidazo[1,2-a]pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available data from diverse research sources, including case studies and detailed findings.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C14_{14}H13_{13}BrN2_{2}O4_{4}
  • Molecular Weight : 353.17 g/mol
  • IUPAC Name : this compound

The structure includes a bromophenyl group and an imidazopyridine moiety, which are known for their biological relevance.

Antitumor Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor properties. A study focused on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), a key player in tumor angiogenesis, demonstrated that compounds similar to This compound effectively inhibit this pathway. This inhibition can lead to reduced tumor growth and metastasis in various cancer types .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it exhibits bactericidal effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

Recent research suggests that derivatives of imidazo[1,2-a]pyridine may possess neuroprotective properties. A case study indicated that these compounds could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of VEGF-R2 signaling
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduction of oxidative stress in neurons

Case Study 1: Antitumor Efficacy

A study involving xenograft models of human tumors demonstrated that treatment with This compound resulted in a significant reduction in tumor size compared to controls. The compound was administered at varying doses, with the highest dose yielding the most pronounced effect on tumor growth inhibition.

Case Study 2: Neuroprotection

In a laboratory setting, neuronal cells treated with the compound showed a marked decrease in apoptosis when subjected to oxidative stress conditions. The protective mechanism was attributed to the upregulation of antioxidant enzymes.

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